PEG3 vs. PEG4 vs. PEG2 Spacer Length: Quantifying the Impact on Solubility and Conformational Dynamics
The PEG3 spacer provides a contour length of approximately 15 Å, enabling dynamic adjustment of the spatial relationship between conjugated ligands . Each additional PEG unit adds roughly 3.5 Å of length, meaning an Acid-PEG4-NHS ester linker is approximately 18.5 Å long, while an Acid-PEG2-NHS ester is about 11.5 Å. This difference in length and flexibility alters the probability of forming a productive ternary complex in PROTACs, a parameter shown to steepen cellular DC50 values without affecting binary binding affinity [1].
| Evidence Dimension | Linker Contour Length |
|---|---|
| Target Compound Data | ~15 Å (PEG3 spacer) |
| Comparator Or Baseline | ~18.5 Å (Acid-PEG4-NHS ester); ~11.5 Å (Acid-PEG2-NHS ester) |
| Quantified Difference | +3.5 Å per additional PEG unit; PEG3 is 23% shorter than PEG4 and 30% longer than PEG2. |
| Conditions | Calculated based on PEG monomer length in extended conformation. |
Why This Matters
The specific 15 Å length of the PEG3 spacer offers a balanced, well-characterized starting point for optimizing the critical spatial separation required for high-efficiency PROTAC ternary complex formation, minimizing the need for extensive de novo linker optimization.
- [1] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
